4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole
Description
4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole is a brominated isoxazole derivative featuring a trimethylsilyl (TMS) group at the 5-position and a methyl group at the 3-position. The bromine atom at the 4-position introduces electrophilic reactivity, while the TMS group enhances steric bulk and influences electronic properties. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNOSi/c1-5-6(8)7(10-9-5)11(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMZZKTVORQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole is an organosilicon compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a trimethylsilyl group attached to an isoxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications.
- Chemical Formula : CHBrNOSi
- Molecular Weight : 234.168 g/mol
- Structure : The isoxazole moiety contributes to the compound's reactivity and properties, making it a valuable intermediate in organic synthesis.
Biological Activities
Research indicates that compounds containing isoxazole rings often exhibit a range of biological activities, including:
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Method A : Reaction of 3-methylisoxazole with brominating agents followed by trimethylsilylation.
- Method B : Direct synthesis from available isoxazole precursors using silicon reagents.
These methods highlight the compound's versatility and accessibility for research applications.
Table 1: Summary of Biological Activities
Case Study on Anticancer Activity
A study focusing on isoxazole derivatives demonstrated that compounds with similar structures could inhibit the proliferation of colorectal cancer cells significantly. For instance, derivatives targeting bromodomain-containing protein 4 (BRD4) showed promising results in modulating gene expression related to cancer progression . The mechanism involved competitive inhibition, where these compounds mimic acetylated lysines crucial for protein interactions.
Scientific Research Applications
Applications in Organic Synthesis
4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole serves as an important reagent in organic synthesis due to its ability to undergo various chemical transformations. It is utilized in:
- Pharmaceutical Development : The compound acts as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
- Material Science : Its unique properties make it suitable for developing novel materials with specific functionalities.
Although specific pharmacological effects of this compound are not extensively documented, compounds containing isoxazole rings often exhibit significant biological activities. These include:
- Antimicrobial Properties : Isoxazole derivatives have been shown to possess antimicrobial and antifungal activities, potentially enhanced by the presence of the bromine atom.
- Anti-inflammatory Effects : Research indicates that isoxazole derivatives can modulate immune responses and exhibit anti-inflammatory properties .
Case Studies and Research Findings
Recent studies have explored the biological implications of isoxazole derivatives, including this compound:
- Immunoregulatory Properties : Isoxazole derivatives have been studied for their ability to regulate immune functions, enhancing T cell responses and modulating cytokine production .
- Structure-Activity Relationship (SAR) Studies : Research has identified key structural features that influence the biological activity of isoxazoles, revealing potential pathways for drug development targeting specific diseases .
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, a comparative analysis with related compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromoisoxazole | Contains bromine but lacks trimethylsilyl group | Simpler structure; used in similar applications |
| 3-Methylisoxazole | Methylated isoxazole without bromine | Exhibits different biological activities |
| 5-Trifluoromethylisoxazole | Contains trifluoromethyl instead of trimethylsilyl | Enhanced electronic properties; different reactivity |
| 4-Methoxyisoxazole | Contains methoxy group instead of bromine | Different solubility and reactivity profile |
The combination of halogen (bromine) and organosilicon (trimethylsilyl) functionalities in this compound imparts distinctive chemical reactivity not found in simpler analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Core
4-Bromo-3-ethoxy-5-methylisoxazole
- Structure : Replaces the TMS group with an ethoxy (-OCH₂CH₃) group.
- Properties : Reduced steric hindrance compared to TMS, with moderate solubility in organic solvents. The ethoxy group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Reactivity : Bromine remains electrophilic, but the ethoxy group can participate in nucleophilic substitution or act as a leaving group under acidic conditions.
5-AMINO-4-BROMO-3-METHYLISOXAZOLE
- Structure: Substitutes the TMS group with an amino (-NH₂) group.
- Properties: Increased polarity due to the amino group, improving aqueous solubility. The amino group also introduces hydrogen-bonding capability .
- Reactivity: Bromine is less reactive due to electron donation from the amino group. The compound may serve as a building block for heterocyclic amines or coordination complexes.
3-Phenyl-5-(trimethylsilyl)isoxazole
- Structure : Replaces the 3-methyl and 4-bromo groups with a phenyl ring.
- The TMS group retains steric protection .
- Reactivity : Lacks bromine, limiting electrophilic substitution but enabling Suzuki-Miyaura coupling via the phenyl ring.
Brominated Isoxazole Derivatives
5-Bromo-3-(3-bromophenyl)isoxazole
- Structure : Contains dual bromine atoms (at 5-position and on the phenyl ring).
- Properties: High molecular weight (CAS 51726-03-5) and lipophilicity.
- Applications : Used in materials science for designing flame retardants or as a cross-linking agent.
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole
Functional Group Influence on Reactivity
Preparation Methods
General Synthetic Strategy for 3,5-Disubstituted Isoxazoles
A well-established method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of 1-alkyne derivatives with dihaloformaldoximes under basic conditions. This cyclization proceeds with high regioselectivity favoring the 3,5-disubstituted isomer over the 3,4-disubstituted isomer. The reaction is typically carried out in an organic solvent with a small amount of water and base, at room temperature or slightly elevated temperatures (50–70 °C) to accelerate the reaction. The reaction time ranges from 3 to 24 hours, and yields are generally above 75%, sometimes approaching quantitative yields.
| Parameter | Condition |
|---|---|
| Solvent | Organic solvent (e.g., toluene) |
| Water content | 0.1–1% by volume |
| Base | Predetermined amount (not specified) |
| Temperature | Room temperature or 50–70 °C |
| Reaction time | 3–24 hours |
| Yield | >75%, sometimes quantitative |
The product is isolated by conventional workup procedures such as extraction, drying, and crystallization or fractional distillation to separate minor isomeric impurities.
Specific Preparation of 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole
While direct literature on the exact compound "this compound" is limited, closely related isoxazole derivatives with bromine and trimethylsilyl substituents can be synthesized by adapting known procedures for substituted isoxazoles.
The general approach involves:
- Step 1: Formation of the isoxazole ring via cyclization of an appropriate alkyne derivative bearing a trimethylsilyl group with a dihaloformaldoxime (e.g., dibromoformaldoxime).
- Step 2: Introduction of the methyl group at the 3-position, which can be achieved by starting with a methyl-substituted alkyne or by methylation of the isoxazole ring.
- Step 3: Bromination at the 4-position, typically using N-bromosuccinimide (NBS) under controlled conditions.
Experimental Details from Related Isoxazole Syntheses
A detailed example of bromination and methylation steps in isoxazole synthesis is provided by Novikov et al. (2016), who synthesized various 4-bromo-5-methoxy-3-substituted isoxazoles, which are structurally similar to the target compound except for the methoxy group instead of trimethylsilyl.
- Methylation: Diazomethane in diethyl ether is added dropwise to the isoxazol-5(4H)-one precursor at 0 °C, stirring at room temperature for 2 hours to yield 5-methoxy-3-substituted isoxazoles in 76–85% yield.
- Bromination: The methylated isoxazole is treated with N-bromosuccinimide (1.1 equiv) in acetic acid at 75 °C for 40 minutes. The reaction mixture is then cooled, diluted with water, and extracted. The brominated product is isolated by chromatography or recrystallization with yields of 86–93%.
Representative data for 4-bromo-5-methoxy-3-phenylisoxazole:
| Step | Reagents & Conditions | Yield (%) | Physical State | Notes |
|---|---|---|---|---|
| Methylation | Diazomethane in Et2O, 0 °C to RT, 2 h | 76 | Colorless solid | Column chromatography used |
| Bromination | NBS (1.1 equiv), AcOH, 75 °C, 40 min | 86 | Colorless oil | Purified by flash chromatography |
These procedures can be adapted for trimethylsilyl-substituted alkynes to yield this compound analogs.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Expected Outcome | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 1-Alkyne (with trimethylsilyl), dihaloformaldoxime, base, solvent, 0.1–1% water, RT or 50–70 °C, 3–24 h | Formation of 3,5-disubstituted isoxazole core | >75 | High regioselectivity, minor isomer separable |
| 2 | Methylation | Diazomethane in Et2O, 0 °C to RT, 2 h | Introduction of methyl group at 3-position | 76–85 | Use of diazomethane for methylation |
| 3 | Bromination | N-Bromosuccinimide (NBS), AcOH, 75 °C, 40 min | Bromination at 4-position | 86–93 | Controlled temperature and time critical |
Research Findings and Notes
- The reaction of dihaloformaldoximes with alkynes is highly selective for 3,5-disubstituted isoxazoles, allowing for efficient synthesis of the target compound.
- The presence of the trimethylsilyl group on the alkyne is compatible with the cyclization conditions and can be retained during the reaction.
- Bromination using NBS in acetic acid is a reliable method for introducing bromine at the 4-position without affecting other substituents.
- Methylation using diazomethane is a mild and effective method to introduce methyl groups on isoxazole rings.
- Purification typically involves standard chromatographic techniques or recrystallization, with high yields and purity achievable.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-3-methyl-5-(trimethylsilyl)isoxazole, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of pre-functionalized precursors. A common approach involves reacting brominated acetophenone derivatives with hydroxylamine under acidic or basic conditions to form oxime intermediates, followed by cyclization at elevated temperatures (70–100°C) . For the trimethylsilyl group, a palladium-catalyzed cross-coupling reaction with trimethylsilyl reagents (e.g., TMS-Cl) is effective, though competing protiodesilylation may require careful control of stoichiometry and temperature . Yield optimization typically involves solvent selection (e.g., acetonitrile or DMF) and catalytic systems (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons) .
- Mass spectrometry (EI/ESI-MS) : For molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- IR spectroscopy : To detect functional groups like C-Br (550–600 cm⁻¹) and Si-C (1250–1270 cm⁻¹) .
- HPLC-PDA : For purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 4-position serves as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, it can be replaced by aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in polar aprotic solvents (e.g., DMSO) at 80–120°C . Competing side reactions (e.g., dehalogenation) are minimized by optimizing catalyst loading and base choice (e.g., K₂CO₃ vs. Cs₂CO₃) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the trimethylsilyl group?
The trimethylsilyl (TMS) group is prone to protiodesilylation under acidic conditions. To preserve it:
- Use mild acids (e.g., acetic acid) instead of strong protic acids .
- Employ silyl-protecting groups (e.g., TBS) during multi-step syntheses .
- Optimize reaction time and temperature (e.g., <50°C for acid-catalyzed steps) .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or reaction pathways?
- DFT calculations : To map electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity in electrophilic substitutions .
- Molecular docking : To screen for binding affinity with targets like cyclooxygenase-2 (COX-2) or tubulin, leveraging the isoxazole ring’s planar structure and TMS group’s hydrophobicity .
- MD simulations : To assess stability of ligand-protein complexes over nanosecond timescales .
Q. What experimental designs are critical for evaluating the compound’s anti-inflammatory or anticancer potential?
- In vitro assays :
Q. How do structural modifications (e.g., replacing bromine with other halogens) affect bioactivity?
A SAR study comparing Br, Cl, and I substituents revealed:
- Bromine : Optimal balance of lipophilicity and electronic effects for membrane penetration .
- Chlorine : Reduced activity due to lower steric bulk .
- Iodine : Enhanced potency but poorer solubility . Substituent effects are quantified via IC₅₀ values and logP measurements .
Data Contradiction & Reproducibility
Q. How to resolve discrepancies in reported reaction yields for similar isoxazole derivatives?
Variations arise from:
- Catalyst purity : Commercial Pd catalysts may contain trace impurities; recrystallization improves consistency .
- Solvent drying : Anhydrous DMF vs. technical grade affects moisture-sensitive steps .
- Workup protocols : Column chromatography (silica grade) vs. recrystallization alters recovery rates .
Q. Why do some studies report divergent biological activities for structurally analogous compounds?
Differences stem from:
- Assay conditions : Serum concentration in cell culture media (e.g., 10% FBS vs. serum-free) modulates compound uptake .
- Isomerism : Undetected regioisomers (e.g., 3-methyl vs. 5-methyl) in impure samples skew results .
Methodological Best Practices
Q. What protocols ensure reproducibility in scale-up synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
- Quality by design (QbD) : Use factorial experiments to identify critical parameters (e.g., temperature, catalyst ratio) .
- Purification : Employ automated flash chromatography with UV-triggered fraction collection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
